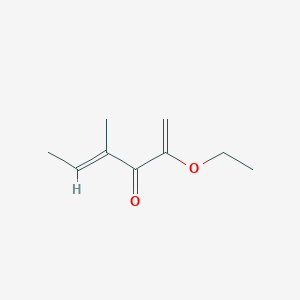

(4E)-2-Ethoxy-4-methylhexa-1,4-dien-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

(4E)-2-ethoxy-4-methylhexa-1,4-dien-3-one |

InChI |

InChI=1S/C9H14O2/c1-5-7(3)9(10)8(4)11-6-2/h5H,4,6H2,1-3H3/b7-5+ |

InChI Key |

HRLZJUVDFGXARM-FNORWQNLSA-N |

Isomeric SMILES |

CCOC(=C)C(=O)/C(=C/C)/C |

Canonical SMILES |

CCOC(=C)C(=O)C(=CC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4e 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One and Analogous Acyclic Dienone Frameworks

Strategies for Constructing the Hexa-1,4-dien-3-one (B14725170) Skeleton

The assembly of the hexa-1,4-dien-3-one backbone is a central challenge in the synthesis of the target compound and its analogs. Methodologies for this purpose range from classical multi-step sequences to modern catalytic reactions, each offering distinct advantages in terms of efficiency and selectivity.

Multi-Step Approaches via Condensation and Oxidation Processes

Multi-step synthesis provides a robust and controllable route to complex molecules like (4E)-2-Ethoxy-4-methylhexa-1,4-dien-3-one. A common strategy involves an initial carbon-carbon bond-forming condensation reaction to build a precursor molecule, which is subsequently oxidized to introduce the second double bond, thereby completing the dienone system.

A plausible pathway could begin with an Aldol-type condensation to form an enone intermediate. This intermediate would then undergo a selective oxidation or dehydrogenation step to yield the final conjugated dienone. The construction of the carbon framework is typically achieved first, followed by the adjustment of the oxidation state to furnish the desired unsaturation. Such sequences, while potentially lengthy, allow for purification of intermediates and precise control over the stereochemistry of the final product.

Olefin Metathesis Approaches in Dienone Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in organic synthesis. nih.gov In the context of dienone synthesis, cross-metathesis can be envisioned as a convergent strategy. For the synthesis of this compound, a hypothetical cross-metathesis reaction could involve the coupling of an appropriate enone with a vinyl ether under the influence of a ruthenium catalyst, such as a Hoveyda-Grubbs complex. nih.gov

This approach is attractive due to its potential for high atom economy and the modularity it offers in assembling different analogs by simply varying the metathesis partners. The success of such a reaction would depend critically on the relative reactivity of the different olefinic groups and the chemoselectivity of the catalyst. researchgate.net

Dehydrogenation Reactions in Dienone Formation

The direct dehydrogenation of γ,δ-unsaturated ketones (enones) presents an efficient and atom-economical route to conjugated dienones. This transformation is often catalyzed by transition metals, with palladium-based systems being particularly effective. researchgate.netnih.gov These reactions typically utilize molecular oxygen as the terminal oxidant, making them environmentally benign. nih.gov

Recent studies have demonstrated the palladium-catalyzed aerobic γ,δ-dehydrogenation of various enones to produce (E,E)-dienones with high stereoselectivity and good functional group tolerance. nih.gov The reaction proceeds under mild conditions and provides a direct method for introducing the second double bond into a pre-existing enone skeleton. organic-chemistry.org

Below is a table summarizing research findings for the palladium-catalyzed dehydrogenation of enones to dienones, illustrating typical reaction conditions and yields for analogous substrates.

| Enone Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (E)-1-phenylpent-3-en-1-one | Pd(OAc)₂ / Ligand | DMSO | 80 | 24 | 85 | nih.gov |

| (E)-dec-5-en-4-one | Pd(TFA)₂ / Ligand | Toluene | 100 | 36 | 78 | nih.gov |

| 4,4-dimethyl-1-phenylpent-1-en-3-one | Pd(OAc)₂ | DMSO | 80 | 12 | - | researchgate.net |

| (E)-1,4-diphenylbut-2-en-1-one | Pd(OAc)₂ / Ligand | DMSO | 80 | 24 | 92 | nih.gov |

Carbon-Carbon Bond Forming Reactions in Dienone Synthesis

The formation of specific carbon-carbon bonds is fundamental to constructing the desired dienone framework. Condensation reactions, such as the Aldol (B89426) and Knoevenagel condensations, are classic yet powerful methods for achieving this goal.

Aldol Condensation Variants

The Aldol condensation is a cornerstone of C-C bond formation, involving the reaction of an enolate with a carbonyl compound. libretexts.orgmasterorganicchemistry.com To synthesize dienones, this reaction can be adapted by using α,β-unsaturated aldehydes or ketones as reactants. thieme-connect.de For instance, the reaction of a ketone enolate with an unsaturated aldehyde like crotonaldehyde (B89634) can directly lead to a dienone product after dehydration. thieme-connect.deyoutube.com

This strategy, known as a Claisen-Schmidt condensation when one partner lacks α-hydrogens, is highly effective for producing conjugated systems. libretexts.org The choice of base, solvent, and temperature can influence the reaction outcome, controlling whether the initial β-hydroxy adduct is isolated or undergoes spontaneous dehydration to the final dienone. masterorganicchemistry.comsigmaaldrich.com

The following table presents examples of dienones synthesized via Aldol-type condensation reactions.

| Ketone | Aldehyde/Ketone Partner | Conditions | Dienone Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetone | Cinnamaldehyde | NaOH, H₂O/EtOH | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone) | - | libretexts.org |

| Acetone | Prop-2-enal | 1. LDA, 2. Ac₂O | (3E)-Hexa-3,5-dien-2-one | 39 | thieme-connect.de |

| Acetophenone | But-2-enal (Crotonaldehyde) | Base | (1E,4E)-1-Phenylhexa-1,4-dien-3-one | - | thieme-connect.de |

| Cyclopentanone | Cinnamaldehyde (2 equiv.) | LiClO₄, Et₃N | (2E,5E)-2,5-Bis(phenylmethylidene)cyclopentan-1-one | 90 | thieme-connect.de |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another vital C-C bond-forming reaction, typically involving the reaction of an aldehyde or ketone with a compound bearing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. sigmaaldrich.comresearchgate.net The reaction yields a highly functionalized α,β-unsaturated product. sigmaaldrich.com

While a direct, one-step Knoevenagel condensation to form the specific target this compound is not straightforward, the principles of this reaction are applied in multi-step sequences. For example, a Knoevenagel product can serve as a versatile intermediate that undergoes further elaboration. researchgate.net Sequential reactions involving an initial Knoevenagel condensation followed by an intramolecular cyclization or other transformations have been developed to create complex molecular architectures. nih.gov The reaction is a key step in many multi-component reactions for the synthesis of fine chemicals and pharmaceutical intermediates. mdpi.com

Horner-Wadsworth-Emmons Reactions and Related Olefination Methods

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the stereoselective synthesis of alkenes and is particularly well-suited for constructing the C4-C5 double bond in dienone systems. wikipedia.orgnrochemistry.com This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion, typically yielding an α,β-unsaturated carbonyl compound. researchgate.net A key advantage of the HWE reaction over the classical Wittig reaction is that it predominantly produces the thermodynamically more stable (E)-alkene, which is required for the target compound's (4E) configuration. wikipedia.orgorganic-chemistry.org

The mechanism begins with the deprotonation of an α-carbonyl phosphonate to form a nucleophilic carbanion. nrochemistry.com This carbanion then adds to an aldehyde (or ketone), leading to an oxaphosphetane intermediate. wikipedia.org Subsequent elimination of a water-soluble dialkyl phosphate (B84403) salt yields the alkene. organic-chemistry.org The high (E)-selectivity is generally attributed to the thermodynamic stability of the intermediates leading to the trans-alkene. nrochemistry.com

For the synthesis of this compound, a plausible HWE approach would involve the reaction of an α-ethoxy-β-ketophosphonate with crotonaldehyde. The choice of base, solvent, and reaction temperature are critical for optimizing the yield and stereoselectivity.

| Base | Solvent | Typical Temperature | Key Characteristics | Reference |

|---|---|---|---|---|

| NaH | THF, DME | 0 °C to RT | Commonly used, provides good (E)-selectivity. The sodium counterion promotes the formation of the (E)-alkene. | organic-chemistry.org |

| K₂CO₃ / 18-crown-6 | Acetonitrile, Toluene | RT to Reflux | Milder conditions, suitable for base-sensitive substrates. The crown ether enhances the reactivity of the potassium base. | researchgate.net |

| LiCl / DBU or Et₃N | Acetonitrile | 0 °C to RT | Known as Masamune-Roush conditions, highly effective for improving yields and (E)-selectivity, especially with sensitive aldehydes. | nrochemistry.com |

| i-PrMgBr | THF | -78 °C to RT | Can provide high (E)-selectivity due to thermodynamic control involving the magnesium (II) ion. | researchgate.net |

Coupling Reactions (e.g., Sonogashira, Heck) for Dienone Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds necessary to assemble the backbone of dienone precursors. organic-chemistry.org

The Heck Reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene. libretexts.org For dienone synthesis, this could entail coupling a vinyl halide, such as 1-bromo-1-propene, with an α,β-unsaturated ketone like 2-ethoxybut-1-en-3-one. The reaction typically proceeds with high stereoselectivity, retaining the geometry of the vinyl halide and favoring the formation of a trans-substituted alkene product. organic-chemistry.org The catalytic cycle involves oxidative addition of the vinyl halide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

The Sonogashira Reaction is a cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This method is highly effective for synthesizing enyne precursors, which can then be converted to the target dienone. For instance, a vinyl halide could be coupled with an appropriate alkyne. The resulting enyne can undergo subsequent hydration of the alkyne moiety to yield the dienone structure. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org

| Reaction | Coupling Partners | Catalyst System | Intermediate/Product | Reference |

|---|---|---|---|---|

| Heck Reaction | Vinyl Halide + Alkene (Enone) | Pd(0) catalyst (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands), Base | Direct formation of dienone or substituted dienone framework. | organic-chemistry.orgnih.gov |

| Sonogashira Reaction | Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | Formation of an enyne precursor, requiring a subsequent step (e.g., hydration) to form the dienone. | wikipedia.orgmdpi.com |

Stereo- and Regioselective Synthesis of this compound

Achieving the precise structure of this compound requires strict control over both the stereochemistry of the C4-C5 double bond and the placement of the ethoxy and methyl substituents.

Control of (E)/(Z) Stereochemistry of the C4-C5 Double Bond

The synthesis of the desired (4E) isomer is a critical challenge. As discussed, the Horner-Wadsworth-Emmons reaction is inherently biased towards the formation of (E)-alkenes, making it an ideal choice for this transformation. wikipedia.orgorganic-chemistry.org The thermodynamic preference for intermediates that minimize steric interactions between the substituents on the aldehyde and the phosphonate ylide directs the reaction towards the (E)-product. organic-chemistry.org Reaction conditions can be fine-tuned to maximize this selectivity. For example, using sodium or potassium bases in non-polar solvents generally enhances (E)-selectivity. researchgate.net

Conversely, should the (Z)-isomer be desired, modifications such as the Still-Gennari olefination, which utilizes electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and strong, non-coordinating bases like KHMDS in the presence of crown ethers, can be employed to favor the kinetic (Z)-product. nrochemistry.com However, for the target (4E) compound, standard HWE conditions are optimal.

Regioselective Installation of Substituents (Ethoxy, Methyl)

The specific placement of the ethoxy group at the C2 position and the methyl group at the C4 position is determined by the choice of starting materials. There are no general methods for the regioselective functionalization of a pre-formed dienone core in this pattern; therefore, the substituents must be incorporated into the precursors.

A plausible and regiochemically defined synthetic route using the HWE reaction would involve two key fragments:

Fragment A (The Phosphonate): An α-ethoxy-β-ketophosphonate, such as diethyl (2-ethoxy-1-oxopropan-2-yl)phosphonate . The ethoxy group is positioned on the carbon alpha to both the carbonyl and the phosphonate, ensuring it ends up at the C2 position of the final product.

Fragment B (The Aldehyde): An α,β-unsaturated aldehyde containing the required methyl group, such as crotonaldehyde ((E)-but-2-enal) . The methyl group is already in the correct position to become the C4-substituent.

The HWE reaction between these two fragments would regioselectively form the C3-C4 bond and establish the C4-C5 double bond, leading directly to the desired this compound framework. The regioselectivity is absolute because it is controlled by the predefined structures of the reacting partners.

Catalytic Approaches in Dienone Synthesis

Beyond the foundational olefination and cross-coupling reactions, various other transition metal-catalyzed processes offer elegant and efficient pathways to dienone frameworks.

Transition Metal-Catalyzed Processes for Dienone Formation

One powerful strategy is the isomerization of ynones (α,β-acetylenic ketones) to conjugated dienones. This transformation can be catalyzed by various transition-metal complexes, including those of palladium and ruthenium. acs.orgacs.org This method allows for the highly stereoselective formation of (E,E)-, (E,Z)-, or (Z,E)-dienones depending on the catalyst and reaction conditions. The synthesis of an ynone precursor can often be achieved via Sonogashira coupling or related methods. researchgate.net The subsequent isomerization provides a direct route to the conjugated dienone system.

Other catalytic methods include tandem reactions where a transition metal catalyst facilitates multiple bond-forming events in a single pot. For example, transition metal-catalyzed cycloisomerization of enynes can lead to cyclic structures that may serve as precursors to acyclic dienones upon ring-opening. researchgate.net Furthermore, some Heck-type reactions can be designed to directly form dienone systems from simpler starting materials in a convergent manner. nih.gov

| Methodology | Catalyst Example | Precursor Type | Key Advantage | Reference |

|---|---|---|---|---|

| Ynone Isomerization | Palladium or Ruthenium complexes | Ynones (α,β-acetylenic ketones) | High stereoselectivity; direct conversion to the dienone system. | acs.orgacs.org |

| Enyne Cycloisomerization | Gold(I) or Palladium(II) complexes | 1,6-Enynes | Builds molecular complexity rapidly, can form precursors to dienones. | researchgate.net |

| Tandem Heck Reaction | Pd(OAc)₂ | Vinyl Halides and Dienes | Convergent synthesis forming multiple C-C bonds in one process. | nih.gov |

Organocatalytic Strategies for Asymmetric Dienone Construction

Organocatalysis has emerged as a powerful tool for the asymmetric construction of chiral molecules, offering a metal-free alternative to traditional catalytic systems. In the context of acyclic dienone synthesis, organocatalytic conjugate addition reactions, particularly Michael additions, are of significant interest for establishing stereocenters with high enantioselectivity. vapourtec.comresearchgate.net

The core principle involves the activation of a nucleophile or an electrophile by a small organic molecule catalyst. For the synthesis of chiral acyclic dienones, this often involves the conjugate addition of a nucleophile to an α,β-unsaturated enone or a related electrophile. While direct asymmetric synthesis of this compound via organocatalysis is not extensively documented in readily available literature, the principles can be extrapolated from related transformations.

Key to the success of these reactions is the choice of the organocatalyst. Chiral amines, such as proline and its derivatives, and cinchona alkaloids are commonly employed. nih.gov These catalysts can activate substrates through the formation of transient iminium ions or enamines, which then participate in highly stereocontrolled conjugate addition reactions. For instance, a tert-leucine-derived chiral diamine has been shown to effectively catalyze the asymmetric Michael addition of nitromethane (B149229) to linear acyclic enones with excellent levels of enantioselectivity. acs.org

The construction of acyclic quaternary carbons, a significant synthetic challenge, has also been addressed using organocatalysis. amt.uk For example, the organocatalyzed asymmetric synthesis of acyclic 1,4-dicarbonyl products with vinylated and arylated quaternary centers has been achieved through the 1,4-conjugate addition of organoborates to (Z)-enediketones. This reaction, catalyzed by a BINOL-derived organocatalyst, produces highly useful products in up to 99% yield and 97:3 enantiomeric ratio. amt.uk

| Catalyst | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (%) |

| Proline Aryl Sulfonamide | Azlactone | Linear Enone | Moderate to Good | Moderate to Good |

| tert-Leucine-derived Diamine | Nitromethane | Acyclic Enone | Good | Excellent |

| Cinchona Alkaloid-derived Thiourea | Enol Species | Enone | Good | High |

This table presents generalized findings from studies on organocatalytic conjugate additions to acyclic enones and may not represent specific reaction conditions.

Modern Synthetic Techniques

Recent advancements in synthetic chemistry have introduced novel techniques that offer significant advantages over traditional batch processing. Solid-phase synthesis and flow chemistry are at the forefront of these innovations, providing platforms for high-throughput synthesis, improved reaction control, and enhanced safety.

Solid-phase synthesis (SPS) has revolutionized the preparation of large libraries of compounds for drug discovery and materials science. researchgate.net This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage of SPS is the simplification of purification, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. peptide.com

While the solid-phase synthesis of peptides and oligonucleotides is well-established, its application to the construction of small organic molecules, including dienone scaffolds, is a growing area of research. The strategy for the solid-phase synthesis of dienones typically involves anchoring a suitable precursor to a resin, followed by a series of chemical transformations to build the dienone framework, and finally, cleavage from the solid support to release the final product.

A notable example is the solid-phase synthesis of a combinatorial library of cross-conjugated dienones. rsc.orgnih.gov This approach utilized a Sonogashira coupling reaction of a solid-supported cyclopentenone bearing an acetylene (B1199291) group, followed by an aldol condensation with various aldehydes to generate a diverse library of dienone compounds. rsc.orgnih.gov This methodology demonstrates the feasibility of using SPS for the rapid generation of numerous dienone analogs for biological screening.

The choice of resin and linker is crucial for a successful solid-phase synthesis. Resins must be chemically inert to the reaction conditions, and the linker must be stable throughout the synthesis but cleavable under specific conditions to release the final product. Wang resin is a commonly used support for the synthesis of various heterocyclic compounds. nih.gov

The table below outlines a general workflow for the solid-phase synthesis of a dienone library.

| Step | Description |

| 1. Resin Functionalization | A suitable linker is attached to the solid support. |

| 2. Substrate Anchoring | The initial building block for the dienone is attached to the linker. |

| 3. Elongation/Modification | A series of chemical reactions (e.g., couplings, condensations) are performed to construct the dienone scaffold. |

| 4. Cleavage | The final dienone product is cleaved from the resin. |

| 5. Purification | The cleaved product is purified to remove any residual impurities. |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amt.uk This technology offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for straightforward scalability. amt.ukzenodo.org

The application of flow chemistry to the production of α,β-unsaturated carbonyl compounds, including dienones, is an area of active investigation. The synthesis of enones and dienones often involves condensation reactions, such as the aldol condensation, which can be efficiently performed in a flow system. youtube.com The rapid mixing and precise temperature control afforded by flow reactors can lead to higher yields and selectivities compared to batch processes.

For example, the synthesis of ketones from organometallic reagents and various acylating agents has been successfully demonstrated in continuous flow. uni-muenchen.de Furthermore, multi-step flow protocols have been developed for the synthesis of functionalized α,β-unsaturated carbonyl compounds. acs.org These systems can integrate reaction, separation, and purification steps into a single continuous process.

A key advantage of flow chemistry is the ability to safely handle reactive intermediates and hazardous reagents. The small reactor volumes minimize the risk associated with exothermic reactions or the use of unstable compounds. This makes flow chemistry an attractive option for the industrial production of fine chemicals and active pharmaceutical ingredients. researchgate.netresearchgate.net

The following table provides a conceptual overview of a continuous flow process for dienone synthesis.

| Parameter | Description | Advantage in Flow Chemistry |

| Reactor Type | Packed-bed, microreactor, or tube reactor. | High surface-area-to-volume ratio for efficient heat and mass transfer. |

| Reagent Introduction | Syringe pumps or HPLC pumps for precise control of flow rates. | Accurate control of stoichiometry and reaction time. |

| Mixing | Static mixers or T-junctions. | Rapid and efficient mixing of reactants. |

| Temperature Control | Heating/cooling jackets or microwave irradiation. | Precise and uniform temperature control. |

| Residence Time | Controlled by the reactor volume and the total flow rate. | Optimization of reaction time for maximum conversion and selectivity. |

| Downstream Processing | In-line extraction, quenching, or purification modules. | Integration of multiple synthetic and purification steps. |

Mechanistic Investigations into the Reactivity of 4e 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One

Electrophilic and Nucleophilic Reactivity of the Dienone System

The dienone system in (4E)-2-Ethoxy-4-methylhexa-1,4-dien-3-one possesses both electrophilic and nucleophilic characteristics. The conjugated π-system, influenced by the electron-donating ethoxy group and the electron-withdrawing carbonyl group, dictates its reactivity. The carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. Conversely, the extended conjugation makes the dienone a potential nucleophile in certain reactions.

Michael Addition Reactions and Conjugate Additions

Dienones are classic substrates for Michael addition, a type of conjugate addition reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org For this compound, the extended conjugation presents multiple potential sites for nucleophilic attack.

The general mechanism for a Michael addition involves the attack of a nucleophile on the electrophilic β-carbon of the dienone. This leads to the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com The presence of the ethoxy group at the 2-position would likely increase the electron density in the dienone system, potentially influencing the rate and regioselectivity of the Michael addition.

Investigation of Addition Regioselectivity and Stereoselectivity

The regioselectivity of nucleophilic addition to dienones can be complex, with the possibility of 1,2-addition (at the carbonyl carbon), 1,4-addition, or even 1,6-addition. The outcome is often dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern of the dienone. "Soft" nucleophiles, such as cuprates and enamines, generally favor conjugate addition, while "hard" nucleophiles, like organolithium reagents, tend to prefer 1,2-addition. youtube.com

For this compound, the substitution pattern would play a crucial role in directing the incoming nucleophile. The methyl group at the 4-position and the ethoxy group at the 2-position would sterically and electronically influence the accessibility of the different electrophilic centers.

Stereoselectivity in Michael additions to chiral dienones or in the presence of chiral catalysts is a well-studied area. However, without specific experimental data for this compound, any discussion on the stereochemical outcome of such reactions would be purely speculative.

Pericyclic Reactions of the Dienone Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Dienones are versatile substrates for various pericyclic reactions, most notably the Diels-Alder reaction.

Diels-Alder Cycloadditions and Related [4+2] Pathways

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com In this context, this compound can act as the diene component. The presence of the electron-donating ethoxy group would classify it as an electron-rich diene, making it a suitable partner for electron-poor dienophiles (alkenes or alkynes bearing electron-withdrawing groups). masterorganicchemistry.comkhanacademy.org

The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The stereoselectivity is dictated by the "endo rule," which states that the dienophile's substituents with π-systems will preferentially occupy the endo position in the transition state.

Other Cycloaddition Reactions (e.g., [2+2], [3+2])

While the Diels-Alder reaction is the most common pericyclic reaction for dienes, other cycloadditions are also possible. For instance, [2+2] cycloadditions can occur photochemically. In a [3+2] cycloaddition, a three-atom component (like an azide (B81097) or a nitrile oxide) reacts with a two-atom component (an alkene or alkyne). The double bonds within the this compound could potentially act as the two-atom component in such reactions.

Photochemical Transformations of Dienones

The photochemistry of dienones is a rich and complex field. Upon absorption of UV light, dienones can undergo a variety of transformations, including rearrangements, cycloadditions, and isomerizations. The specific outcome depends on the structure of the dienone and the reaction conditions. For cross-conjugated cyclohexadienones, for example, photochemical rearrangements are well-documented. While this compound is an acyclic dienone, it would be expected to exhibit photochemical reactivity, potentially involving cis-trans isomerization around the C4-C5 double bond or other intramolecular rearrangements.

Without specific experimental studies on the photochemical behavior of this compound, any proposed transformations would be speculative and based on analogies to other dienone systems.

Radical Reactions Involving Dienone Systems

Dienone systems are versatile platforms for radical reactions, offering multiple sites for radical addition and pathways for subsequent transformations such as cyclizations. mdpi.comrsc.org The reactivity is governed by the electronic nature of the dienone and the type of radical species involved. These reactions can be initiated by thermal or photochemical methods or mediated by transition metals or organocatalysts. mdpi.comresearchgate.net

Radical addition to conjugated dienones can occur at various positions, with the regioselectivity influenced by the stability of the resulting radical intermediate. For instance, radical cyclization of dienones is a powerful strategy for constructing complex cyclic and bicyclic terpenoid-like scaffolds. researchgate.net This process can be catalyzed by artificial metalloenzymes, proceeding through a metal-hydride hydrogen atom transfer (MHAT) mechanism. researchgate.netacs.org In such reactions, a radical is generated elsewhere in the molecule and adds intramolecularly to one of the double bonds of the dienone system. rsc.org For a substrate like this compound, an appended radical could potentially add to either the C1=C2 or C4=C5 double bond, followed by cyclization.

Another significant class of radical reactions involves the intermolecular addition of radicals, which can lead to difunctionalization of the dienone skeleton. mdpi.com For example, a thioaryl radical, generated from a thiol, can add to a dienone system, initiating a cascade cyclization to form complex heterocyclic structures. acs.orgresearchgate.net Experiments using radical scavengers like TEMPO have confirmed the involvement of radical intermediates in these pathways. acs.org Photochemical conditions are also widely used to induce radical reactions in dienones, leveraging their ability to absorb UV light and form excited states that can undergo various transformations, including isomerizations and rearrangements. studylib.netresearchgate.netacs.orgmsu.edu

The table below summarizes representative radical reactions involving dienone systems, illustrating the diversity of potential transformations applicable to this compound.

Table 1: Examples of Radical Reactions in Dienone Systems

| Reaction Type | Substrate Type | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Asymmetric Radical Cyclization | Terpenoid-like Dienone | Artificial Metalloenzyme (Cobalt-based) | Bicyclic Ketone | researchgate.net |

| Thioarylative Radical Cyclization | Yne-Dienone | N-Hydroxyphthalimide (NHPI), 70 °C | Thioaryl-bearing Fused Dihydrochromenone | acs.org |

| Formal Radical Cyclization | Cross-conjugated Dienone | Bu₃SnH, AIBN | Benzo-fused Phenols (after aromatization) | rsc.org |

| MHAT-initiated Olefin-Enone Cyclization | Olefin-Enone | Silane, Fe(acac)₃, H₂O | Tetracyclic Carbon Framework | acs.org |

Functional Group Transformations and Derivatization Strategies

The structure of this compound features several reactive sites: a ketone carbonyl, two distinct alkene moieties, and an ethoxy group as part of an enol ether. This polyfunctionality allows for a wide range of chemical transformations and derivatization strategies.

Reactions at the Ketone Carbonyl

The ketone carbonyl group in dienones is an electrophilic center susceptible to nucleophilic attack. libretexts.org However, its reactivity is modulated by the conjugated system, leading to potential competition between direct (1,2-) addition to the carbonyl and conjugate (1,4-) addition to the alkene.

Nucleophilic Addition: Strong, hard nucleophiles like Grignard reagents or organolithium compounds tend to favor 1,2-addition, yielding tertiary alcohols. masterorganicchemistry.com Organozinc reagents, as used in the Barbier or Reformatsky reactions, can also add to the carbonyl group, often with high tolerance for other functional groups present in the molecule. wikipedia.org The mechanism involves the nucleophilic addition of a carbanion equivalent to the electrophilic carbonyl carbon. masterorganicchemistry.com

Reduction: The ketone can be selectively reduced to a secondary alcohol using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while the more reactive lithium aluminum hydride (LiAlH₄) can also be used. libretexts.orgorganic-synthesis.com Catalytic hydrogenation can also achieve this reduction, though it may simultaneously reduce the alkene moieties depending on the catalyst and conditions. libretexts.org

Reductive Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) (CH₂) group through methods like the Wolff-Kishner or Clemmensen reductions. libretexts.orglibretexts.org The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by heating with a strong base. libretexts.org

Formation of Imines and Enamines: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. libretexts.orgjackwestin.com These reactions are typically acid-catalyzed and involve the elimination of water.

Table 2: Selected Transformations of the Ketone Carbonyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Ref. |

|---|---|---|---|

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol | masterorganicchemistry.com |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | libretexts.orgorganic-synthesis.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (Alkane) | libretexts.org |

| Imine Formation | Primary Amine (R-NH₂), H⁺ | Imine (C=N-R) | jackwestin.com |

Transformations of the Alkene Moieties

This compound possesses two distinct double bonds with different reactivity profiles. The C4=C5 double bond is part of an α,β-unsaturated ketone system, making it electron-deficient and susceptible to nucleophilic conjugate addition (Michael addition). libretexts.org The C1=C2 double bond is part of an enol ether, which is electron-rich and more reactive towards electrophiles.

Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates (Gilman reagents), enolates, and thiols, preferentially add to the β-carbon (C5) of the conjugated system in a 1,4-addition manner. libretexts.org This is a powerful C-C and C-heteroatom bond-forming reaction.

Cycloaddition Reactions: The conjugated dienone system can participate in Diels-Alder reactions. Given the electron-withdrawing nature of the carbonyl group, the C4=C5 double bond can act as a dienophile. nih.gov The entire dienone could also potentially act as a diene, reacting with a reactive dienophile. The synthesis of novel 1,2-dioxygenated dienes for Diels-Alder reactions highlights the utility of such building blocks in constructing complex cyclic systems. rsc.org

Epoxidation and Dihydroxylation: The alkene moieties can be functionalized through oxidation. Epoxidation can be achieved using peroxy acids like m-CPBA. Dihydroxylation, the formation of a diol, can be carried out using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). researchgate.net The electron-rich enol ether double bond (C1=C2) would be expected to be more reactive towards these electrophilic oxidizing agents than the electron-poor conjugated double bond.

Hydrogenation: Catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Wilkinson's catalyst can reduce one or both double bonds to the corresponding saturated alkanes. The specific outcome depends on the catalyst, pressure, and reaction time.

Halogenation: Electrophilic addition of halogens (e.g., Br₂) would likely occur preferentially at the electron-rich C1=C2 enol ether double bond.

Table 3: Potential Transformations of the Alkene Moieties

| Reaction Type | Target Alkene | Reagent(s) | Potential Product Type | Ref. |

|---|---|---|---|---|

| Michael Addition | C4=C5 | R₂CuLi (Gilman reagent) | β-Substituted Ketone | libretexts.org |

| Diels-Alder [4+2] Cycloaddition | C4=C5 (as dienophile) | Butadiene | Cyclohexene derivative | nih.gov |

| Dihydroxylation | C1=C2 | OsO₄, NMO | 1,2-Diol | researchgate.net |

| Catalytic Hydrogenation | C1=C2 and C4=C5 | H₂, Pd/C | Saturated Ketone | libretexts.org |

Chemistry of the Ethoxy and Methyl Substituents

The substituents on the dienone backbone also possess characteristic reactivity that can be exploited for further transformations.

Ethoxy Group (Enol Ether Chemistry): The most significant reaction of the 2-ethoxy group, which forms an enol ether, is its hydrolysis under acidic conditions. tandfonline.comtandfonline.com Treatment with aqueous acid would readily cleave the vinyl ether C-O bond, leading to the formation of a β-dicarbonyl compound, specifically a 1,3-ketoaldehyde. This transformation is a common and often facile reaction for enol ethers.

Methyl Group: The methyl group at the C4 position is vinylic and generally unreactive towards most reagents. Its primary role is steric and electronic. It sterically hinders the approach of reagents to one face of the C4=C5 double bond, potentially influencing the diastereoselectivity of addition reactions. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly modulate the reactivity of the conjugated system. Direct functionalization of this methyl group would require harsh, typically radical-based, conditions that would likely be unselective given the other reactive sites in the molecule. The methyl of the ethoxy group is also generally unreactive, though cleavage of the ethyl ether is possible under strong acidic conditions (e.g., HBr or HI).

Table 4: Reactions of the Ethoxy Substituent

| Reaction Type | Reagent(s) | Product Functional Group | Ref. |

|---|---|---|---|

| Enol Ether Hydrolysis | H₃O⁺ (aq. acid) | β-Ketoaldehyde | tandfonline.comtandfonline.com |

Sophisticated Spectroscopic and Diffraction Techniques for Characterization and Structural Elucidation of 4e 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, in conjunction with various two-dimensional techniques, offer a complete picture of the atomic connectivity and spatial relationships within (4E)-2-Ethoxy-4-methylhexa-1,4-dien-3-one.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the ethoxy group, the two methyl groups, and the two vinylic protons. The ethoxy group should present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating a free-rotating ethyl group. The chemical shifts of the vinylic protons are particularly diagnostic, with their positions indicating the presence of the conjugated system.

The ¹³C NMR spectrum, often acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Key signals include the carbonyl carbon (C=O) in the downfield region (typically >190 ppm for conjugated ketones), carbons of the two C=C double bonds, the carbons of the ethoxy group, and the carbons of the two methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | =CH₂ | ~5.4 - 5.6 | s (2H) | ~125.0 |

| 2 | -C(OEt)= | - | - | ~155.0 |

| 3 | C=O | - | - | ~195.0 |

| 4 | =C(Me)- | - | - | ~138.0 |

| 5 | =CH- | ~6.5 - 6.8 | q, J ≈ 7.0 Hz (1H) | ~140.0 |

| 6 | -CH₃ | ~1.9 - 2.1 | d, J ≈ 7.0 Hz (3H) | ~18.0 |

| 7 | -OCH₂CH₃ | ~3.9 - 4.1 | q, J ≈ 7.0 Hz (2H) | ~64.0 |

| 8 | -OCH₂CH₃ | ~1.3 - 1.5 | t, J ≈ 7.0 Hz (3H) | ~14.5 |

| 9 | -CH₃ (on C4) | ~2.0 - 2.2 | s (3H) | ~20.0 |

Note: Data are predicted based on typical values for similar functional groups and structural motifs. Solvent is assumed to be CDCl₃.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two or three bonds. youtube.com Key expected correlations would include a cross-peak between the vinylic proton at C5 and the methyl protons at C6, confirming their adjacency. Similarly, the methylene and methyl protons of the ethoxy group (H7 and H8) would show a strong cross-peak, confirming the ethyl fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. youtube.com It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the signal for the C1 vinyl protons (~5.5 ppm) would correlate with the C1 carbon signal (~125.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) C-H correlations, which helps piece together the molecular skeleton. youtube.com Important correlations would be observed from the C9 methyl protons to the C3 (carbonyl), C4, and C5 carbons, firmly establishing the position of this methyl group. Likewise, correlations from the C1 protons to the C2 and C3 carbons would confirm the enone structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about stereochemistry and conformation. For this compound, a key NOE would be expected between the vinylic proton at C5 and the methyl protons at C9. The presence of this correlation would provide strong evidence for the assigned (E)-stereochemistry about the C4=C5 double bond.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups in a molecule. For an α,β-unsaturated ketone, the most diagnostic absorption is the carbonyl (C=O) stretching vibration. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber (1665-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). orgchemboulder.com Other important absorptions include the C=C stretching vibrations of the conjugated system and the C-O stretching of the ethoxy group.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | sp² C-H (vinylic) | 3010 - 3095 | Medium |

| C-H Stretch | sp³ C-H (alkyl) | 2850 - 3000 | Strong |

| C=O Stretch | Conjugated Ketone | 1665 - 1685 | Strong |

| C=C Stretch | Conjugated Alkene | 1610 - 1640 | Medium-Strong |

| C-O Stretch | Ether (C-O-C) | 1200 - 1275 (asymmetric) & 1020-1075 (symmetric) | Strong |

Note: Values are typical ranges for the specified functional groups.

Raman spectroscopy provides information complementary to FT-IR. While the polar C=O group gives a strong signal in the IR spectrum, the more symmetric and less polar C=C double bonds often produce a strong and sharp signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for confirming the presence and nature of the carbon-carbon double bonds within the conjugated system. The C=O stretch will also be visible, but often with a different relative intensity compared to the C=C stretch than is seen in the IR spectrum.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, and is particularly useful for analyzing conjugated systems. The chromophore in this compound is the extended enone system, which gives rise to characteristic absorptions.

Two primary electronic transitions are expected:

A high-intensity π → π* transition, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated enones, this absorption typically occurs in the range of 215-250 nm. researchgate.net

A low-intensity n → π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is symmetry-forbidden and thus weaker, appearing at longer wavelengths, typically in the 310-330 nm region. researchgate.net

The position and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the extent of conjugation and the solvent used for the measurement.

Table 3: Predicted Electronic Spectroscopy Data for this compound

| Electronic Transition | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | C=C-C=O | ~230 - 250 | High (>10,000) |

| n → π | C=O | ~310 - 330 | Low (<100) |

Note: Values are typical for α,β-unsaturated enone systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the conjugated system of the α,β-unsaturated ketone functionality gives rise to characteristic electronic transitions. The primary transitions of interest are the π → π* and n → π* transitions.

The intense π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is expected to appear at a wavelength (λmax) in the range of 220-250 nm. This high-energy absorption is characteristic of conjugated systems. The presence of alkyl and ethoxy substituents on the dienone framework can influence the precise wavelength of maximum absorbance.

The lower-energy n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital, is expected to result in a weaker absorption band at a longer wavelength, typically in the region of 300-350 nm. These transitions are often broad and can be sensitive to solvent polarity.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~235 | >10,000 |

| n → π* | ~320 | <100 |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This compound is an achiral molecule and therefore will not exhibit a CD spectrum. However, if a chiral center were introduced into its structure, for instance, through the addition of a chiral auxiliary or by stereospecific synthesis, the resulting chiral analogues would be CD-active.

For chiral α,β-unsaturated ketones, the sign and intensity of the Cotton effects observed in the CD spectrum are highly dependent on the stereochemistry of the molecule. The n → π* and π → π* transitions would give rise to distinct CD bands, providing valuable information about the absolute configuration and conformation of the chiral analogue. The helicity of the conjugated enone system is a primary determinant of the sign of the observed Cotton effects. Empirical rules, such as the Octant Rule for ketones, can be used to correlate the observed CD spectrum with the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways common to α,β-unsaturated ketones and ethers. Alpha-cleavage adjacent to the carbonyl group is a probable fragmentation route, leading to the loss of an ethyl radical or a methyl radical. Cleavage of the ethoxy group could occur, resulting in the loss of an ethoxy radical or an ethylene (B1197577) molecule via a McLafferty-type rearrangement if a gamma-hydrogen is accessible.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 111 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 83 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide |

| 55 | [C₃H₃O]⁺ | Acryloyl cation |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions. wikipedia.orgnih.gov To perform this analysis on this compound, a single crystal of suitable quality would first need to be grown.

A successful crystallographic analysis would reveal the molecule's conformation in the solid state, including the planarity of the dienone system and the orientation of the ethoxy and methyl substituents. It would also provide detailed information on how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding or van der Waals interactions that dictate the supramolecular architecture. This technique is unparalleled in its ability to provide an unambiguous three-dimensional representation of the molecular structure. nih.gov

Table 3: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.3 |

| Volume (ų) | 1002 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.02 |

Theoretical and Computational Investigations of 4e 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One

Quantum Chemical Calculations

Quantum chemical calculations serve as the foundation for the theoretical investigation of molecular systems. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, predict geometries, and calculate various molecular properties. For a molecule such as (4E)-2-Ethoxy-4-methylhexa-1,4-dien-3-one, with its conjugated system and conformational flexibility, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly insightful.

Density Functional Theory (DFT) for Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. rsc.orgnih.gov DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. This approach allows for the determination of the ground-state geometry, which corresponds to the lowest energy arrangement of the atoms.

For this compound, a DFT geometry optimization would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G**, to accurately describe the electronic distribution and interatomic forces. nih.gov The optimization process systematically alters the molecular geometry to find a minimum on the potential energy surface. The resulting data provides precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311G ) calculations.** (Note: The following data is representative of typical results from DFT calculations for similar α,β-unsaturated systems and is intended for illustrative purposes.)

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C1=C2 | 1.34 Å |

| C2-C3 | 1.48 Å | |

| C3=O | 1.23 Å | |

| C3-C4 | 1.47 Å | |

| C4=C5 | 1.35 Å | |

| C2-O | 1.36 Å | |

| Bond Angle | C1=C2-C3 | 121.5° |

| C2-C3=O | 120.8° | |

| C2-C3-C4 | 117.5° | |

| C3-C4=C5 | 123.0° | |

| Dihedral Angle | C1=C2-C3=O | ~180° (s-trans) |

| C2-C3-C4=C5 | ~180° (s-trans) |

Furthermore, DFT calculations yield valuable information about the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. The distribution of these frontier orbitals can reveal the most probable sites for nucleophilic and electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. mdpi.comchemrxiv.org TD-DFT is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net

For this compound, the conjugated π-system is expected to give rise to characteristic π → π* transitions in the UV-Vis region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of the transition probability) for these transitions. researchgate.net This predictive capability is invaluable for interpreting experimental spectra and understanding how structural changes might alter the molecule's color and photophysical properties.

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (B3LYP/6-311G ).** (Note: This data is a hypothetical representation of TD-DFT results for a dienone system.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.95 | 314 | 0.75 | HOMO → LUMO (π → π) |

| S0 → S2 | 4.88 | 254 | 0.12 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 5.25 | 236 | 0.08 | HOMO → LUMO+1 (π → π*) |

These calculations can also provide insights into the nature of the excited states, for example, by analyzing the molecular orbitals involved in a particular transition. This allows for the characterization of excited states as having charge-transfer character or being localized on a specific part of the molecule.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations, albeit generally at a higher computational cost than DFT. nih.govacs.org

For a molecule like this compound, ab initio methods could be employed to benchmark the results obtained from DFT. For instance, high-level ab initio calculations could provide a more accurate determination of the relative energies of different conformers or the barrier heights for bond rotations. While computationally demanding for routine calculations, their application in specific cases ensures the reliability of the theoretical predictions.

Conformational Analysis and Intermolecular Interactions

The flexible nature of this compound, particularly the rotations around its single bonds, means that it can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.dersc.org This is typically done by performing a "relaxed scan," where a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to its lowest energy arrangement. joaquinbarroso.com Plotting the energy at each step against the dihedral angle generates a potential energy profile.

For this compound, PES scans would be particularly informative for the rotation around the C2-C3 and C3-C4 single bonds. These rotations interconvert the s-cis and s-trans conformations of the dienone system. The results of such a scan would reveal the most stable conformer(s) and the energy barriers that separate them.

Table 3: Hypothetical Relative Energies of Key Conformations of this compound from a PES Scan.

| Conformation (C2-C3-C4=C5) | Dihedral Angle | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.00 (Global Minimum) |

| Transition State | ~90° | 5.8 |

| s-cis | ~0° | 3.2 (Local Minimum) |

This analysis helps in understanding which conformations are likely to be populated at a given temperature and how the molecule might change its shape during chemical reactions.

Analysis of Steric and Electronic Effects on Conformation

The preferred conformation of this compound is determined by a delicate balance of steric and electronic effects. chemrxiv.orgresearchgate.netnih.gov Steric effects arise from the repulsive interactions between bulky groups that are close in space. For instance, the size of the ethoxy group and the methyl groups will influence the rotational barriers and the relative stability of different conformers.

Electronic effects, on the other hand, involve the delocalization of π-electrons and dipole-dipole interactions. uobabylon.edu.iq In the dienone system, a planar conformation (either s-cis or s-trans) allows for maximum overlap of the p-orbitals and thus maximum π-electron delocalization, which is an electronically favorable situation. The s-trans conformation is often more stable than the s-cis due to reduced steric hindrance between the substituents on the ends of the conjugated system. Computational analysis can quantify these competing effects to provide a rationale for the observed or predicted conformational preferences.

No Publicly Available Research Found for this compound

Searches for scholarly articles focusing on the specific areas outlined—including molecular mechanics, molecular dynamics simulations, reaction pathway analysis, transition state characterization, calculation of activation barriers, elucidation of mechanistic pathways, computational prediction of spectroscopic parameters, and solvent effects in theoretical calculations—for this particular compound did not return any relevant results.

The scientific community has published extensive research utilizing these computational methods on a wide variety of other organic molecules. However, it appears that This compound has not been the subject of such detailed theoretical and computational studies, or at least, the findings have not been published in accessible academic journals or databases.

Therefore, it is not possible to provide an article that adheres to the user's specific and detailed outline without fabricating data and research findings. Generating content without verifiable and accurate sources would be scientifically unsound.

Strategic Applications of 4e 2 Ethoxy 4 Methylhexa 1,4 Dien 3 One in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

There is no available information on the use of (4E)-2-Ethoxy-4-methylhexa-1,4-dien-3-one as a building block in the synthesis of complex organic molecules.

Precursor to Natural Products and their Analogues

No studies have been found that describe the application of this compound as a precursor for the synthesis of natural products or their analogues.

Scaffold for Heterocyclic Compound Synthesis

There are no documented instances of this compound serving as a scaffold for the synthesis of heterocyclic compounds.

Role in Polymer Chemistry and Material Science

No information is available regarding the role of this compound in the field of polymer chemistry or materials science.

Monomer for Polymer Synthesis

There is no evidence in the reviewed literature to suggest that this compound has been used as a monomer for polymer synthesis.

Precursor for Advanced Organic Materials with Tunable Properties

No research could be located that details the use of this compound as a precursor for creating advanced organic materials with tunable properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4E)-2-Ethoxy-4-methylhexa-1,4-dien-3-one, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper co-catalysts in anhydrous tetrahydrofuran (THF) or dioxane . Key steps include inert gas purging (argon) to prevent oxidation and precise stoichiometric control of alkynes or boronic acids. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity, with Rf values monitored for consistency .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For example:

- FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and ethoxy (C-O) vibrations near 1167 cm⁻¹ .

- NMR : Analyze coupling constants (e.g., J = 6.5–8.5 Hz) to verify stereochemistry and substituent positions .

- HRMS : Validate molecular ion peaks (e.g., m/z 381.1597) against theoretical values .

Q. What solvent systems and reaction conditions stabilize this compound during synthesis?

- Methodological Answer : Use aprotic solvents (THF, dioxane) under inert atmospheres to prevent hydrolysis or oxidation. Maintain temperatures between 80–100°C for efficient coupling reactions, and employ continuous cooling post-synthesis to minimize thermal degradation of sensitive alkene/ethoxyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use molecular simulation software (e.g., Discovery Studio) to model electron density maps and frontier molecular orbitals. Focus on the conjugated dienone system to predict regioselectivity in Diels-Alder or Michael addition reactions. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR/IR data with X-ray crystallography or computational DFT calculations. For instance, discrepancies in alkene geometry (E/Z) can arise from dynamic effects; variable-temperature NMR or NOESY experiments clarify conformational equilibria .

Q. How do researchers assess the compound’s potential in material science applications (e.g., photoluminescence)?

- Methodological Answer : Conduct UV-Vis absorption and fluorescence spectroscopy in varying solvents to evaluate π→π* transitions. Correlate Stokes shifts with solvent polarity indices. For conductivity studies, integrate the compound into thin-film matrices and perform impedance spectroscopy .

Q. What experimental designs mitigate limitations in stability studies or bioactivity assays?

- Methodological Answer : Address organic degradation (e.g., dienone isomerization) by stabilizing samples at 4°C and using antioxidants like BHT. For bioactivity, use cell-based assays (e.g., anti-inflammatory COX-2 inhibition) with LC-MS validation to distinguish parent compound effects from metabolites .

Data Analysis & Critical Evaluation

Q. How should researchers statistically validate reproducibility in synthetic yields?

- Methodological Answer : Perform triplicate syntheses under identical conditions and apply ANOVA to assess yield variability (±5% acceptable). Outliers may indicate catalyst deactivation or moisture ingress, requiring strict anhydrous protocols .

Q. What metrics are critical for comparing this compound’s reactivity with analogues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.